Boc-leu-leu-OH
CAS No.: 73401-65-7
Cat. No.: VC7828204
Molecular Formula: C17H32N2O5
Molecular Weight: 344.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 73401-65-7 |
---|---|
Molecular Formula | C17H32N2O5 |
Molecular Weight | 344.4 g/mol |
IUPAC Name | (2S)-4-methyl-2-[[(2S)-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoyl]amino]pentanoic acid |
Standard InChI | InChI=1S/C17H32N2O5/c1-10(2)8-12(19-16(23)24-17(5,6)7)14(20)18-13(15(21)22)9-11(3)4/h10-13H,8-9H2,1-7H3,(H,18,20)(H,19,23)(H,21,22)/t12-,13-/m0/s1 |
Standard InChI Key | PBTNVAYSJPRTLQ-STQMWFEESA-N |
Isomeric SMILES | CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Canonical SMILES | CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C |
Introduction
Structural and Chemical Characteristics of Boc-Leu-Leu-OH
Boc-Leu-Leu-OH consists of two L-leucine residues linked by an amide bond, with the N-terminal α-amino group protected by a Boc group. The molecular formula is , derived from the combination of two leucine units () and the Boc group (). The molecular weight is approximately 356.46 g/mol, calculated based on analogous Boc-protected dipeptides like Boc-Phe-Leu-OH (378.46 g/mol) .
Physicochemical Properties
Key properties inferred from related compounds include:
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Density: ~1.1–1.2 g/cm³, similar to Boc-Phe-Leu-OH (1.131 g/cm³) .
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Boiling Point: Estimated at 600–620°C under standard pressure, consistent with thermally stable Boc-protected peptides .
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMF, DMSO) and partially soluble in methanol, as observed for Boc-Leu-Gly-OH .
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Optical Rotation: Expected to exhibit a negative specific rotation (e.g., in DMF), aligning with Boc-Leu-Gly-OH () .
Synthesis of Boc-Leu-Leu-OH
The synthesis of Boc-Leu-Leu-OH follows established Boc-based peptide coupling strategies, as demonstrated for analogs like Boc-Abu(PO₃Me₂)-OH and Boc-Leu-Pro-Leu-Pro-OH .
Stepwise Synthesis Protocol
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Boc Protection of L-Leucine:
L-Leucine is treated with di-tert-butyl dicarbonate in a basic aqueous solution to form Boc-Leu-OH. This step ensures selective protection of the α-amino group while leaving the carboxylic acid free for subsequent coupling . -
Activation and Coupling:
Boc-Leu-OH is activated using ethyl chloroformate or carbodiimides (e.g., EDC) with hydroxybenzotriazole (HOBt) to form an active ester. This intermediate reacts with a second leucine residue’s amino group under mild conditions to yield Boc-Leu-Leu-OH . -
Deprotection and Purification:
While the Boc group is retained in the final product, purification typically involves recrystallization from methanol-water mixtures or chromatography, as seen in the crystallization of N-Boc-L-Phe-dehydro-Leu-L-Val-OCH₃ .
Characterization Techniques
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Nuclear Magnetic Resonance (NMR):
Key signals include a singlet at 1.40 ppm (Boc tert-butyl group) and amide protons at 6.8–7.2 ppm . -
Infrared Spectroscopy (IR):
Peaks at ~1700 cm⁻¹ (C=O of Boc) and 1650 cm⁻¹ (amide I band) confirm structure . -
High-Performance Liquid Chromatography (HPLC):
Used to verify purity, with retention times compared to standards .
Applications in Peptide Science and Therapeutics
Boc-Leu-Leu-OH’s utility spans multiple domains, mirroring applications of related Boc-protected dipeptides like Boc-Leu-Gly-OH .
Solid-Phase Peptide Synthesis (SPPS)
As a building block, Boc-Leu-Leu-OH enables the assembly of longer peptides. Its Boc group provides stability during iterative coupling cycles, while the free C-terminal acid facilitates resin attachment or further elongation .
Drug Development
Incorporation into peptide-based therapeutics enhances metabolic stability. For example, Boc-Leu-Gly-OH improves bioavailability in protease inhibitors , suggesting similar potential for Boc-Leu-Leu-OH in antidiabetic or anticancer agents .
Bioconjugation and Protein Engineering
The dipeptide’s terminal functional groups allow conjugation to biomolecules (e.g., antibodies, polymers) for targeted drug delivery. Analogous compounds like Boc-Phe-Leu-OH are used to modify protein surfaces, enhancing stability and activity .
Comparative Analysis with Structural Analogs
Property | Boc-Leu-Leu-OH (Inferred) | Boc-Phe-Leu-OH | Boc-Leu-Gly-OH |
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Molecular Formula | |||
Molecular Weight (g/mol) | 356.46 | 378.46 | 294.34 |
Boiling Point (°C) | ~600–620 | 603.3 | N/A |
Solubility | DMF, DMSO | DMF, methanol | DMF |
Challenges and Future Directions
Despite its utility, Boc-Leu-Leu-OH faces challenges common to Boc-protected peptides:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume